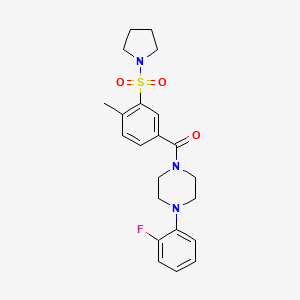

(4-(2-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

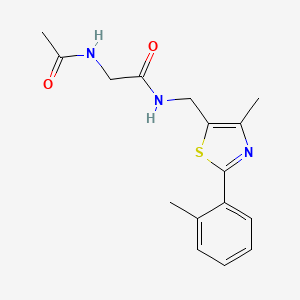

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a piperazine ring, a methyl group, and a pyrrolidinylsulfonyl group . It is likely to be used in pharmaceutical research, given the presence of these functional groups which are commonly found in many drugs .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The fluorophenyl group, piperazine ring, methyl group, and pyrrolidinylsulfonyl group each contribute to the overall structure of the molecule .

Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reactants used. The presence of several functional groups in the molecule provides multiple sites for potential reactions .

Aplicaciones Científicas De Investigación

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

This compound, also referred to as FPMINT, has been studied as an inhibitor of ENTs . ENTs are crucial for the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy. FPMINT has shown to inhibit both ENT1 and ENT2, with a higher selectivity for ENT2 over ENT1. This selectivity could be beneficial in developing treatments for cardiovascular diseases and cancer therapy.

Antiviral Activity

Indole derivatives, which share a similar structural motif with our compound of interest, have demonstrated significant antiviral activities . These activities include inhibition against influenza A and Coxsackie B4 virus. The structural similarities suggest that (4-(2-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone could potentially be modified to enhance its antiviral properties.

Anticancer Potential

Synthetic derivatives related to this compound have been explored for their anticancer applications. For instance, pyrazolopyrimidin-4-one derivatives have shown potent antitumor activity against various tumor cell lines. The compound’s ability to inhibit ENTs could also play a role in cancer treatment by affecting nucleoside transport.

Antimicrobial and Antifungal Effects

Some studies have indicated that compounds structurally related to (4-(2-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone exhibit antimicrobial and antifungal activities . These include fungicidal activity against certain strains of Candida, suggesting potential applications in treating fungal infections.

Neuropharmacological Applications

Piperazine derivatives are known for their wide range of neuropharmacological activities, including antidepressant, anxiolytic, anti-Alzheimer, and anti-Parkinson effects . Given the piperazine core in the compound’s structure, it may hold promise for the development of new neuropharmacological agents.

Cardiovascular Applications

The inhibition of ENTs by FPMINT analogues suggests potential applications in treating cardiovascular diseases . ENT inhibitors have been explored for their therapeutic effects in various cardiovascular conditions, and the selectivity of FPMINT for ENT2 over ENT1 could offer advantages in this field.

Propiedades

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O3S/c1-17-8-9-18(16-21(17)30(28,29)26-10-4-5-11-26)22(27)25-14-12-24(13-15-25)20-7-3-2-6-19(20)23/h2-3,6-9,16H,4-5,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCBTIIRYRXEJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7,8-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2862166.png)

![4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol](/img/structure/B2862172.png)

![3-benzyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862173.png)

![2-[(Tert-butoxycarbonyl)methylamino]-6picoline](/img/structure/B2862177.png)

![N-(3-chloro-4-methylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862179.png)

![N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2862180.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2862181.png)